molecular formula C15H18N2O3S B6369146 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% CAS No. 1261982-76-6

4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6369146
CAS RN: 1261982-76-6
M. Wt: 306.4 g/mol
InChI Key: FBPWEZWLXSLIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine (4-t-BSHP) is an organic compound with the molecular formula C12H15NO3S. It is a colorless solid that is soluble in organic solvents and has a melting point of 104-105°C. 4-t-BSHP is a versatile compound with a wide range of applications in research and industry. It is used as a starting material for the synthesis of a variety of organic compounds and as a reagent in organic synthesis. It is also used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs, agrochemicals, and other compounds. This inhibition is thought to be due to the presence of the 3-t-butylsulfamoyl moiety, which binds to the active site of the enzyme and prevents it from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% are not well understood. However, it is believed that the compound has an inhibitory effect on the metabolism of drugs, agrochemicals, and other compounds. It is also believed to have an anti-inflammatory effect, as well as an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of organic compounds and as a reagent in organic synthesis. It is also relatively easy to synthesize and can be purified by recrystallization from a suitable solvent.
The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is its relatively low solubility in water. This can make it difficult to use in certain experiments, such as those involving the use of aqueous solutions. In addition, 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is a relatively toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95%. It could be used as a starting material for the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used as a reagent in organic synthesis for the synthesis of a variety of compounds. In addition, its inhibitory effect on the metabolism of drugs, agrochemicals, and other compounds could be further explored. Finally, its anti-inflammatory and anti-cancer properties could be studied in more detail.

Synthesis Methods

The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is typically carried out by the reaction of 3-t-butylsulfamoylbenzaldehyde and 2-hydroxypyridine in the presence of an acid catalyst. The reaction is carried out at elevated temperatures (100-150°C) and in the presence of an inert gas such as nitrogen. The reaction is typically complete within 2-4 hours. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other fine chemicals. It is also used as a reagent in organic synthesis. In addition, 4-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is used as an intermediate in the synthesis of a variety of compounds, including drugs, agrochemicals, and other fine chemicals.

properties

IUPAC Name

N-tert-butyl-3-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)12-7-8-16-14(18)10-12/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPWEZWLXSLIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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